Tetrakis(trimethylsilyloxy)silane (TTMSS) is a silicon-containing organic compound frequently employed as a precursor in material science, particularly in the deposition of thin films via techniques like Plasma-Enhanced Chemical Vapor Deposition (PECVD). Its chemical formula is C12H36O4Si5. TTMSS is favored for its ability to generate silicon oxide (SiO2)-like films with desirable properties, including low dielectric constants, hydrophobicity, and potential for nanostructuring. [, , ]
In PECVD processes, TTMSS undergoes decomposition and reaction within the plasma environment. The specific reactions are complex and influenced by factors such as plasma power, pressure, and gas composition. Generally, the plasma breaks down TTMSS into reactive species, including silicon, oxygen, and hydrocarbon fragments. These species then interact on the substrate surface, forming a solid SiCOH film. [, , ]
a. Microelectronics: - Low-k Dielectrics: TTMSS is a key precursor for depositing ultra-low dielectric constant SiCOH films, critical for reducing signal delay and power consumption in microelectronic devices. [, , , ]
b. Flexible Electronics: - Flexible Substrates: TTMSS-derived SiCOH films can be deposited on flexible substrates like ITO/PEN, enabling the fabrication of flexible electronic devices. [, ] - Encapsulation Layers: The hydrophobic nature of these films makes them promising candidates for encapsulation layers in organic electronic devices, protecting them from moisture and oxygen degradation. []
c. Surface Modification: - Hydrophobic Coatings: TTMSS can be used to deposit hydrophobic coatings on various surfaces, including glass, enhancing their water repellency. [] - Cell Adhesion Control: The surface properties of TTMSS-derived films can be tailored to control cell adhesion, finding potential applications in biomedical engineering and cell culture. []
d. Other Applications: - Nanostructured Materials: The unique structure of TTMSS allows for the deposition of nanostructured SiO2-like films, opening avenues for applications in areas like catalysis and sensing. [, ]
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